Regioisomeric Differentiation: C5-N-methylmethanamine Linker vs. C4-N-methylmethanamine Linker
The target compound (2098040-91-4) possesses the N-methylmethanamine linker at the pyrazole C5 position, in contrast to its closest commercially available regioisomer, 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2097973-20-9), which bears the linker at the C4 position and a thiophen-3-yl group . In the related FUPPYCA series, moving the carboxamide linker from the 5-position (3,5-AB-CHMFUPPYCA) to the 3-position (5,3-AB-CHMFUPPYCA) increased CB1 β-arrestin-2 recruitment Emax from 0% to 32% relative to JWH-018 [1]. Although the linker chemistry differs (methanamine vs. carboxamide), the established sensitivity of SCRA pharmacology to regioisomeric placement of the functional group underscores the non-interchangeability of the C5 and C4 regioisomers [1].
| Evidence Dimension | CB1 β-arrestin-2 recruitment Emax (% relative to JWH-018) for regioisomeric carboxamide analogs |
|---|---|
| Target Compound Data | No direct CB1 activity data available; structurally analogous to 3,5-AB-CHMFUPPYCA (C5 linker) |
| Comparator Or Baseline | 5,3-AB-CHMFUPPYCA (C3 linker): Emax = 32% at CB1 (live cell β-arrestin-2 recruitment assay) |
| Quantified Difference | Regioisomeric shift from 5- to 3-position increased CB1 activation from 0% to 32% Emax in carboxamide series |
| Conditions | CB1 β-arrestin-2 recruitment assay; reference agonist JWH-018 (100% Emax); Janssens et al. 2023 |
Why This Matters
Procurement of the correct regioisomer is critical because even a shift from C5 to C4/C3 can convert an inactive scaffold into a partial CB1 agonist, with legal, safety, and research reproducibility implications.
- [1] Janssens, L. et al. (2023). In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs. Forensic Science International, 342, 111540. View Source
